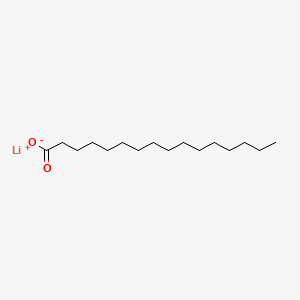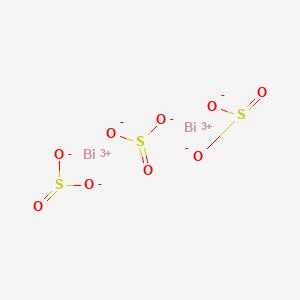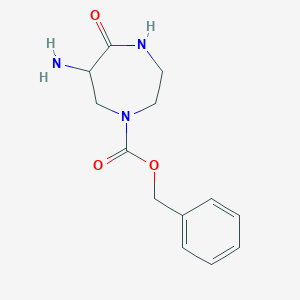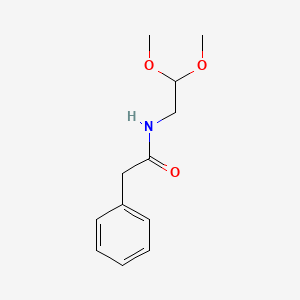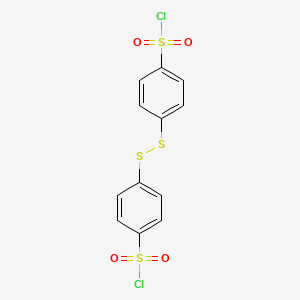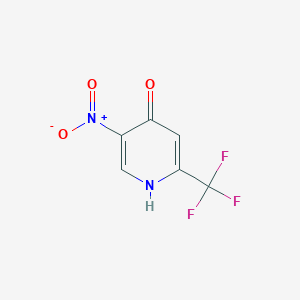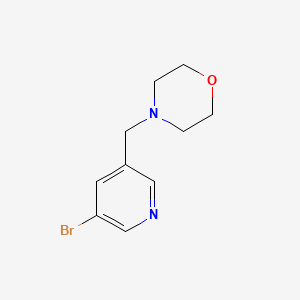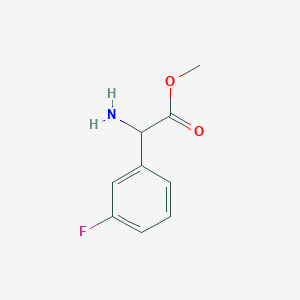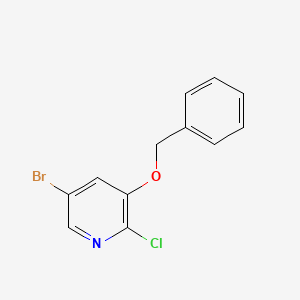
3-(Benzyloxy)-5-bromo-2-chloropyridine
Übersicht
Beschreibung
3-(Benzyloxy)-5-bromo-2-chloropyridine is a compound of the pyridine family that is commonly used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C9H7BrClNO, and is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, from synthesizing other compounds to studying its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Building Blocks
3-(Benzyloxy)-5-bromo-2-chloropyridine is used in the synthesis of pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed a rapid preparation method for its esters, which are vital as partners in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira. These reactions synthesize biologically relevant targets and the preparation of these pyridines is a key step in creating biologically active compounds or agrochemical products (Verdelet et al., 2011).
Amination Reactions
In the field of organic synthesis, amination reactions play a crucial role. Ji et al. (2003) demonstrated the successful amination of 5-bromo-2-chloropyridine, which predominantly yields 5-amino-2-chloropyridine. This reaction shows high chemoselectivity and isolated yield, indicating the compound's viability in producing aminated derivatives (Ji et al., 2003).
Inhibitors in Biochemical Research
Goudgaon et al. (1993) explored the use of a derivative of 5-bromo-2-chloropyridine in inhibiting various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Their research reveals its potential in developing inhibitors that show selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
Antimicrobial Applications
Talybov et al. (2022) studied the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and found these compounds to be effective as antimicrobial additives for lubricating oils and fuels. This demonstrates the potential of 3-(Benzyloxy)-5-bromo-2-chloropyridine derivatives in industrial applications, especially in enhancing the antimicrobial properties of various products (Talybov et al., 2022).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) conducted research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. Their study highlights the importance of 3-(Benzyloxy)-5-bromo-2-chloropyridine derivatives in creating coordination compounds with interesting photophysical properties, which could have applications in material science and photonic devices (Sivakumar et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-(Benzyloxy)-5-bromo-2-chloropyridine is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to various molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJWQDNIXGSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626861 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-chloropyridine | |
CAS RN |
891785-18-5 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

